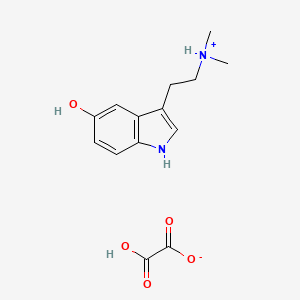![molecular formula C9H9F3O5S2 B13419363 Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester CAS No. 37891-93-3](/img/structure/B13419363.png)
Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a trifluoromethanesulfonyl group attached to a methyl ester, which is further connected to a 4-methylphenyl group. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester typically involves the reaction of trifluoromethanesulfonic anhydride with 4-methylphenol in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme is as follows:
[ \text{CF}_3\text{SO}_2\text{O}_2 + \text{C}_7\text{H}_8\text{O} \rightarrow \text{CF}_3\text{SO}_2\text{OCH}_2\text{C}_6\text{H}_4\text{CH}_3 ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.
Biology: The compound can be used in biochemical studies to modify proteins and other biomolecules.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the compound a strong electrophile. This allows it to participate in nucleophilic substitution reactions, where it can be attacked by nucleophiles to form new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid: A simpler compound with similar acidic properties but lacking the trifluoromethanesulfonyl and 4-methylphenyl groups.
Trifluoromethanesulfonic acid: Another strong acid with similar reactivity but without the ester and 4-methylphenyl components.
Benzenesulfonic acid, 4-methyl-, methyl ester: A related compound with a similar ester structure but different substituents.
Uniqueness
Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester is unique due to the presence of both the trifluoromethanesulfonyl and 4-methylphenyl groups, which confer distinct reactivity and properties. This makes it particularly useful in specialized chemical reactions and industrial applications where strong acidity and specific reactivity are required.
Eigenschaften
CAS-Nummer |
37891-93-3 |
|---|---|
Molekularformel |
C9H9F3O5S2 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
(4-methylphenyl)sulfonylmethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H9F3O5S2/c1-7-2-4-8(5-3-7)18(13,14)6-17-19(15,16)9(10,11)12/h2-5H,6H2,1H3 |
InChI-Schlüssel |
SARNMZLPZYVMPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)COS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


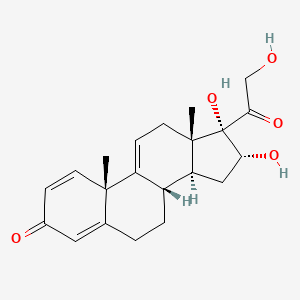



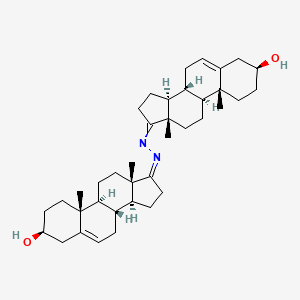
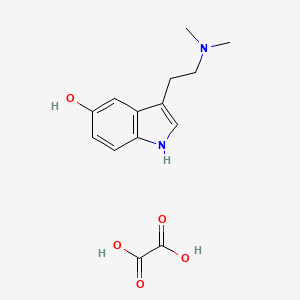
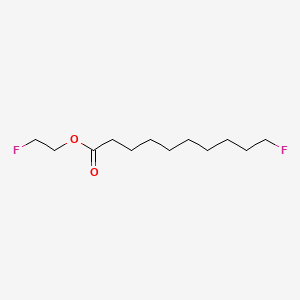

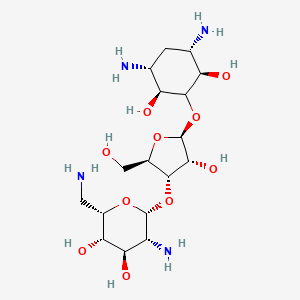
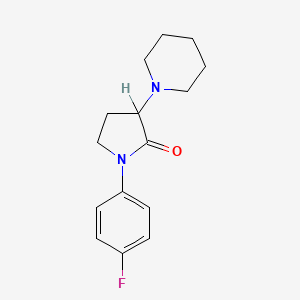
![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)
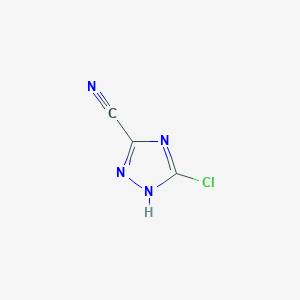
![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
